2-(2-Hydroxyethoxy)acetamide
Overview
Description
2-(2-Hydroxyethoxy)acetamide is an organic compound with the molecular formula C₄H₉NO₃. It is known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxyethoxy group attached to an acetamide moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethoxy)acetamide typically involves the following steps:
Reaction of 2-Bromoethanol with Acetyl Chloride: This step produces 2-(Acetoxy)ethyl bromide.
Reaction with Ammonia: The 2-(Acetoxy)ethyl bromide is then reacted with ammonia to yield this compound.
The reaction conditions generally involve moderate temperatures and the use of solvents such as chloroform or ethanol to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into primary amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-(2-Hydroxyethoxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can act as a building block for biologically active molecules, including pharmaceuticals.
Medicine: It is explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: In industrial applications, it serves as a precursor for the production of various chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-Hydroxyethoxy)acetamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyethoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyethyl)acetamide
- 2-(2-Methoxyethoxy)acetamide
- 2-(2-Aminoethoxy)acetamide
Uniqueness
2-(2-Hydroxyethoxy)acetamide is unique due to its specific hydroxyethoxy functional group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where hydrogen bonding and solubility are critical factors.
Properties
IUPAC Name |
2-(2-hydroxyethoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-4(7)3-8-2-1-6/h6H,1-3H2,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNWRDCESBMSQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153825 | |
Record name | Acetamide, 2-(2-hydroxyethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20153825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123-85-3 | |
Record name | Acetamide, 2-(2-hydroxyethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Hydroxyethoxy)acetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409781 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, 2-(2-hydroxyethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20153825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-hydroxyethoxy)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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